molecular formula C25H24CaNO4+ B13441353 Defluoro Pitavastatin Calcium Salt

Defluoro Pitavastatin Calcium Salt

Cat. No.: B13441353
M. Wt: 442.5 g/mol
InChI Key: FSKVXRACBGHHRR-FEAXRLLYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Pitavastatin Calcium Salt involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the formation of the quinoline ring and the subsequent addition of side chains that include cyclopropyl and phenyl moieties. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .

Mechanism of Action

Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol and subsequently lowers low-density lipoprotein (LDL) levels in the blood . The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocyte membranes, which enhances the clearance of LDL from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Defluoro Pitavastatin Calcium Salt is unique due to the absence of the fluorine atom, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its interaction with the HMG-CoA reductase enzyme and its overall efficacy in lowering cholesterol levels .

Properties

Molecular Formula

C25H24CaNO4+

Molecular Weight

442.5 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H25NO4.Ca/c27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;+2/p-1/b13-12+;/t18-,19-;/m1./s1

InChI Key

FSKVXRACBGHHRR-FEAXRLLYSA-M

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2]

Origin of Product

United States

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